Eremofortin B

Description

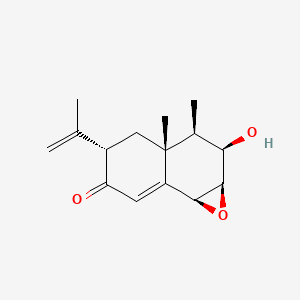

Structure

3D Structure

Properties

IUPAC Name |

(1aR,2R,3R,3aR,5S,7bS)-2-hydroxy-3,3a-dimethyl-5-prop-1-en-2-yl-1a,2,3,4,5,7b-hexahydronaphtho[1,2-b]oxiren-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-7(2)9-6-15(4)8(3)12(17)14-13(18-14)10(15)5-11(9)16/h5,8-9,12-14,17H,1,6H2,2-4H3/t8-,9-,12+,13-,14+,15+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXZGFGFICRZIFY-DURCKFPESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C2C(O2)C3=CC(=O)C(CC13C)C(=C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@@H]2[C@@H](O2)C3=CC(=O)[C@@H](C[C@]13C)C(=C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60048-73-9 | |

| Record name | Eremofortin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060048739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EREMOFORTIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D372Y6VN6H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Eremofortin B: A Technical Guide on its Discovery, Origin, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eremofortin B is a sesquiterpenoid secondary metabolite belonging to the eremophilane class. It is primarily known as a biosynthetic intermediate produced by the fungus Penicillium roqueforti, the mold responsible for the characteristic flavor and blue veins of Roquefort cheese[1]. While not as extensively studied as its toxic downstream product, PR toxin, this compound is a key component in understanding the secondary metabolism of this industrially significant fungus. This guide provides a comprehensive overview of the discovery, origin, biosynthetic pathway, and methods for the analysis of this compound.

Discovery and Origin

This compound was first reported in 1976 by Moreau and colleagues as one of the metabolites associated with PR toxin in cultures of Penicillium roqueforti[1][2][3]. These eremophilane-type sesquiterpenes, including Eremofortins A, B, and C, were identified as naturally occurring compounds produced by this fungal species[1]. P. roqueforti is widespread in nature and is a common inhabitant of silage and decaying organic matter. Strains of this fungus are utilized in the production of various blue-veined cheeses[1]. The production of this compound and other secondary metabolites can be influenced by the specific strain of P. roqueforti and the culture conditions[4][5].

Physicochemical and Spectroscopic Data

Detailed physicochemical and spectroscopic data for this compound are not extensively compiled in a single source. The following table summarizes available information.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₀O₃ | Inferred from biosynthetic pathway |

| Molecular Weight | 248.32 g/mol | Inferred from biosynthetic pathway |

| Class | Eremophilane Sesquiterpenoid | [1] |

| Producing Organism | Penicillium roqueforti | [1] |

Note: Detailed, publicly available 1H-NMR, 13C-NMR, and mass spectrometry fragmentation data specifically for this compound are scarce in the reviewed literature. Researchers would typically need to perform these analyses upon isolation of the compound.

Biosynthesis of this compound and Related Metabolites

This compound is an intermediate in the biosynthetic pathway of PR toxin. The pathway originates from farnesyl diphosphate, which undergoes cyclization to form aristolochene, the precursor to eremophilane sesquiterpenes[1]. A series of enzymatic oxidation steps, catalyzed by enzymes such as hydroxysterol oxidase, quinone oxidoreductase, and cytochrome P450 monooxygenases, lead to the formation of this compound.

The following diagram illustrates the proposed biosynthetic pathway leading to and from this compound.

Caption: Proposed biosynthetic pathway of this compound and PR Toxin in P. roqueforti.

Experimental Protocols

The following sections provide an overview of the methodologies for the production, isolation, and analysis of this compound, based on published literature. These are intended as a guide and may require optimization.

Production of this compound in Penicillium roqueforti

Organism and Culture Conditions:

-

Strains: Penicillium roqueforti strains known to produce eremofortins, such as NRRL 849 or isolates from blue cheese, can be used[1].

-

Media: A suitable medium for mycotoxin production is a yeast extract-sucrose (YES) broth, typically containing 2% yeast extract and 15% sucrose[6]. Another option is potato dextrose agar[1].

-

Incubation: Stationary cultures are generally preferred over shaken cultures for higher toxin production[7]. Cultures are typically incubated in the dark at a temperature between 20-24°C[7]. The optimal pH for production is around 4.0[7].

-

Time Course: The production of eremofortins and PR toxin can be monitored over a period of several days to determine the optimal harvest time[1].

Extraction and Isolation of this compound

Extraction from Culture Medium:

-

Separate the fungal mycelium from the liquid culture medium by filtration[8].

-

Extract the culture medium three times with an equal volume of chloroform[8].

-

Combine the chloroform phases and evaporate to dryness under reduced pressure to obtain the crude extract[8].

Extraction from Mycelium:

-

Wash the filtered mycelium with demineralized water and dry to a constant weight[8].

-

Homogenize the dried mycelium in water using a blender[8].

-

Extract the homogenized mycelium with chloroform for 1 hour with agitation[8].

-

Collect the chloroform phase and evaporate to dryness to yield the crude mycelial extract[8].

Purification:

Further purification of this compound from the crude extract typically involves chromatographic techniques such as column chromatography on silica gel, followed by high-performance liquid chromatography (HPLC).

Quantitative Analysis by HPLC

Instrumentation and Conditions:

-

Column: A Microporasil 10-µm silica gel column (4 mm ID x 30 cm) has been used successfully[8].

-

Mobile Phase: For the separation of Eremofortins A, B, C, and PR toxin, an isocratic mobile phase of n-hexane-tetrahydrofuran (75:25, vol/vol) can be used[8]. Alternatively, chloroform has also been used as an eluent[8].

-

Flow Rate: A flow rate of 1.5 to 2.0 ml/min is typically employed[8].

-

Detection: Detection is performed using a UV detector at 254 nm[8].

-

Quantification: Quantification is achieved by comparing the peak heights or areas of the samples to those of a standard curve prepared with purified this compound[8].

The following diagram outlines the general workflow for the production and analysis of this compound.

Caption: General experimental workflow for this compound production and analysis.

Biological Activity and Signaling Pathways

There is limited specific information available in the scientific literature regarding the biological activity and effects on signaling pathways of this compound. Much of the research on the secondary metabolites of P. roqueforti has focused on the toxic properties of PR toxin. It is generally understood that the eremofortins, including this compound, exhibit significantly lower toxicity compared to PR toxin. The acute toxicity of PR toxin is largely attributed to its aldehyde functional group, which is absent in this compound[1].

Broader studies on eremophilane-type sesquiterpenes from various natural sources have reported a range of biological activities, including anti-tumor, anti-bacterial, and anti-inflammatory properties[9]. Some eremophilanes isolated from other Penicillium species have shown phytotoxic, cytotoxic, and neuroprotective effects[2][10]. However, without specific studies on this compound, it is difficult to attribute these activities directly to it. Further research is needed to elucidate the specific biological roles and potential pharmacological applications of this compound.

Conclusion

This compound is a significant intermediate in the biosynthesis of PR toxin by Penicillium roqueforti. While its discovery dates back to the 1970s, detailed characterization and investigation of its biological activities have been overshadowed by the more potent PR toxin. This guide provides a consolidated overview of the current knowledge on this compound, intended to serve as a valuable resource for researchers in natural product chemistry, mycotoxicology, and drug development. Further investigation into the specific properties and biological effects of this compound may reveal novel applications for this eremophilane sesquiterpenoid.

References

- 1. PR Toxin – Biosynthesis, Genetic Regulation, Toxicological Potential, Prevention and Control Measures: Overview and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Mycotoxin production capability of Penicillium roqueforti in strains isolated from mould-ripened traditional Turkish civil cheese - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PR toxin production in different Penicillium roqueforti strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Marine Drugs | Free Full-Text | Eremophilane-Type Sesquiterpenes from a Marine-Derived Fungus Penicillium Copticola with Antitumor and Neuroprotective Activities [mdpi.com]

- 9. Occurrence and biological activities of eremophilane-type sesquiterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phytotoxic eremophilane sesquiterpenes from the coprophilous fungus Penicillium sp. G1-a14 - PubMed [pubmed.ncbi.nlm.nih.gov]

Eremofortin B chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eremofortin B is a sesquiterpenoid secondary metabolite belonging to the eremophilane family. It is produced by the fungus Penicillium roqueforti, a species renowned for its role in the production of blue-veined cheeses. While its sibling compounds, such as Eremofortin A, C, and the mycotoxin PR toxin, have been more extensively studied, this compound holds interest for its potential biological activities and its role in the biosynthetic pathways of related metabolites. This guide provides a detailed overview of the chemical structure, properties, and available biological data for this compound, intended to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.

Chemical Structure and Properties

This compound is characterized by its eremophilane skeleton, a bicyclic sesquiterpenoid framework. Its structure is closely related to other eremofortins, differing in the functional groups attached to the core structure.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₀O₃ | [Adipogen, 2023] |

| Molecular Weight | 248.3 g/mol | [Adipogen, 2023] |

| CAS Number | 60048-73-9 | [Adipogen, 2023] |

| Appearance | Off-white solid | [Adipogen, 2023] |

| Solubility | Soluble in DMSO, methanol, acetone, or dichloromethane | [Adipogen, 2023] |

| Purity | ≥98% (HPLC, NMR) | [Adipogen, 2023] |

| Storage | Stable for at least 2 years at -20°C. Solutions should be stored at -20°C in the dark. | [Adipogen, 2023] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data Points |

| ¹H-NMR | Data not available in the searched literature. |

| ¹³C-NMR | Data not available in the searched literature. |

| Mass Spectrometry (MS) | Data on specific fragmentation patterns for this compound is not readily available. The related compound, Eremofortin C, shows a molecular ion peak (M+) at m/z 322.[1] |

| Infrared (IR) Spectroscopy | Data not available in the searched literature. |

Biosynthesis

This compound is a secondary metabolite produced by Penicillium roqueforti. It is part of a biosynthetic pathway that also produces other eremophilane-type sesquiterpenes, including Eremofortin A, Eremofortin C, and the toxic PR toxin.[2] Time-course studies of P. roqueforti metabolite production suggest that Eremofortin C is a direct precursor to PR toxin.[2] The enzymatic conversion of Eremofortin C to PR toxin involves an alcohol dehydrogenase.[3] While the exact position of this compound in this pathway is not fully elucidated, it is understood to be a closely related intermediate.

Figure 1: Proposed biosynthetic relationship of this compound.

Biological Activity

This compound is described as a nontoxic secondary metabolite.[4] However, detailed quantitative data on its biological activities, such as cytotoxicity or anti-inflammatory effects, are not extensively reported in the available literature. Further research is needed to fully characterize its pharmacological profile.

Table 3: Biological Activity Data for this compound

| Assay | Cell Line | IC₅₀ Value | Source |

| Cytotoxicity (MTT Assay) | Not specified | Data not available | |

| Anti-inflammatory Activity | Not specified | Data not available |

Experimental Protocols

Isolation and Purification of Eremofortins from Penicillium roqueforti

The following is a general protocol for the extraction and separation of eremofortins, which can be adapted for the specific isolation of this compound.

-

Culture and Extraction:

-

Penicillium roqueforti is cultured in a suitable liquid medium.

-

The culture medium is filtered to separate the mycelium.

-

The filtrate is extracted multiple times with an organic solvent such as chloroform.

-

The organic phases are combined and evaporated to dryness to yield a crude extract.[2]

-

-

Chromatographic Separation:

-

The crude extract is subjected to column chromatography on silica gel.

-

Elution is performed with a gradient of solvents, for example, a mixture of chloroform and methanol.

-

Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

-

HPLC Purification:

-

A common method for the separation of eremofortins (A, B, and C) and PR toxin utilizes high-performance liquid chromatography.

-

Column: A silica gel column (e.g., Microporasil, 10 µm, 4 mm x 30 cm) is typically used.

-

Mobile Phase: A mixture of chloroform and tetrahydrofuran (e.g., 75:25, v/v) can be employed for the separation of Eremofortins A, B, and C. For the specific resolution of PR toxin, chloroform alone may be used.

-

Flow Rate: A typical flow rate is 1.5 to 2.0 mL/min.

-

Detection: UV detection at 254 nm is suitable for these compounds.[5]

-

Figure 2: General workflow for the isolation of this compound.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically in a solvent like DMSO, with appropriate vehicle controls) for a specified incubation period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

-

Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include control wells with cells only, cells with LPS only, and cells with the compound only.

-

Incubation: Incubate the plates for 24 hours.

-

Griess Assay: Collect the cell culture supernatant. Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubate in the dark for 10-15 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm. The absorbance is proportional to the amount of nitrite (a stable product of NO) in the supernatant.

-

Data Analysis: Construct a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production by this compound. Calculate the IC₅₀ value.

Conclusion

This compound remains a relatively understudied member of the eremophilane family of sesquiterpenoids. While its basic chemical properties are known, a significant gap exists in the literature regarding its detailed spectroscopic characterization and its biological activity profile. The protocols outlined in this guide provide a framework for future research to isolate and characterize this compound and to systematically evaluate its potential cytotoxic and anti-inflammatory properties. Such studies will be crucial in determining whether this compound or its derivatives could serve as leads for the development of new therapeutic agents.

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. journals.asm.org [journals.asm.org]

- 3. journals.asm.org [journals.asm.org]

- 4. researchgate.net [researchgate.net]

- 5. Resolution of Penicillium roqueforti Toxin and Eremofortins A, B, and C by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

The Eremofortin B Biosynthesis Pathway in Penicillium roqueforti: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis of Eremofortin B, a key intermediate in the production of PR toxin, in the filamentous fungus Penicillium roqueforti. This document details the genetic basis, enzymatic steps, and regulatory aspects of the pathway, presenting quantitative data, experimental methodologies, and visual representations of the core biological processes.

Introduction

Penicillium roqueforti is a saprophytic fungus renowned for its role in the maturation of blue-veined cheeses. Beyond its industrial importance, this species is a prolific producer of a diverse array of secondary metabolites, including the eremophilane sesquiterpenoid, this compound. This compound is a direct precursor to the mycotoxin PR toxin, making its biosynthetic pathway a subject of significant interest for food safety, toxicology, and pharmaceutical research. Understanding the intricate molecular machinery responsible for this compound synthesis is crucial for developing strategies to control mycotoxin contamination and for harnessing the potential of this pathway for novel drug development.

The biosynthesis of this compound is orchestrated by a set of genes organized in a cluster, known as the PR toxin (prx) gene cluster. This guide will dissect the components of this cluster, the enzymatic reactions they catalyze, and the current understanding of how this pathway is regulated within the fungal cell.

The this compound Biosynthetic Gene Cluster (prx Cluster)

The genetic blueprint for this compound biosynthesis is encoded within a 22.4-kb gene cluster in P. roqueforti.[1] This cluster, designated as the prx cluster, comprises 11 open reading frames (ORFs) that code for the enzymes responsible for the sequential conversion of the primary metabolite farnesyl diphosphate into a series of eremophilane intermediates, including this compound.[1]

Table 1: Genes of the Penicillium roqueforti PR Toxin (prx) Biosynthetic Cluster and Their Putative Functions.

| Gene (ORF) | Putative Function | Reference |

| ORF1 (prx1) | Short-chain dehydrogenase/reductase | [2] |

| ORF2 (ari1) | Aristolochene synthase | [2][3] |

| ORF3 | Oxidase | [2] |

| ORF4 (prx4) | Alcohol dehydrogenase | [2] |

| ORF5 | P450 monooxygenase | [1] |

| ORF6 | P450 monooxygenase | [1] |

| ORF7 | Unknown function | [4] |

| ORF8 | Acetyltransferase | [1] |

| ORF9 | P450 monooxygenase | [5] |

| ORF10 | Transcriptional regulator | [5] |

| ORF11 | P450 monooxygenase | [5] |

The this compound Biosynthesis Pathway

The biosynthesis of this compound is a multi-step process initiated from the precursor farnesyl diphosphate (FPP), a common intermediate in the isoprenoid pathway. The pathway proceeds through several key intermediates, as elucidated by gene silencing studies and metabolite analysis.[1][6]

The initial and rate-limiting step is the cyclization of FPP to aristolochene, catalyzed by aristolochene synthase, encoded by the ari1 gene (ORF2).[3] Subsequent oxidation steps, likely carried out by several P450 monooxygenases within the cluster, convert aristolochene to 7-epi-neopetasone.[6] A series of further oxidations and an epoxidation lead to the formation of this compound. This compound can then be acetylated by an acetyltransferase (ORF8) to form Eremofortin A.[1] Eremofortin A is further oxidized to Eremofortin C, which is the direct precursor of PR toxin.[7][8] The final conversion of Eremofortin C to PR toxin involves dehydrogenases encoded by prx1 and prx4.[2]

Quantitative Data on Eremofortin and PR Toxin Production

Quantitative analysis of metabolite production provides valuable insights into the dynamics of the biosynthetic pathway. Time-course studies have been conducted to monitor the accumulation of eremofortins and PR toxin during the growth of P. roqueforti.

Table 2: Production of Eremofortins and PR Toxin by Penicillium roqueforti Over Time.

| Day | Mycelium Dry Weight (g) | Eremofortin A (mg) | This compound (mg) | Eremofortin C (mg) | PR Toxin (mg) |

| 6 | 1.2 | 0.5 | 1.0 | 0.2 | 0.1 |

| 8 | 2.5 | 1.5 | 3.0 | 0.8 | 0.5 |

| 10 | 3.8 | 4.0 | 7.5 | 2.5 | 2.0 |

| 12 | 4.5 | 6.5 | 10.0 | 5.0 | 4.5 |

| 14 | 4.8 | 7.0 | 11.0 | 6.0 | 6.5 |

| 16 | 4.6 | 6.0 | 9.5 | 5.5 | 7.0 |

| 18 | 4.2 | 5.0 | 8.0 | 4.5 | 7.5 |

| 20 | 3.8 | 4.0 | 6.5 | 3.5 | 8.0 |

Data adapted from Moreau et al., 1980.[7][8]

Furthermore, gene silencing experiments have provided quantitative evidence for the involvement of specific prx genes in the pathway.

Table 3: Effect of Gene Silencing on PR Toxin Production.

| Silenced Gene(s) | Reduction in PR Toxin Production | Reference |

| prx1, prx2 (ari1), prx3, prx4 | 65-75% | [2] |

| ORF5, ORF6, ORF8 | 20-40% | [1] |

Experimental Protocols

This section outlines the general methodologies employed in the study of the this compound biosynthesis pathway, reconstructed from published literature.

Fungal Strains and Culture Conditions

-

Strain: Penicillium roqueforti strains, such as the PR toxin-producing strain NRRL 849, are commonly used.

-

Culture Medium: A typical medium for mycotoxin production is Czapek Dox broth supplemented with yeast extract.

-

Incubation: Cultures are typically grown in stationary flasks at 25-28°C in the dark for a period of 14-21 days to allow for sufficient metabolite production.

RNA-Mediated Gene Silencing (RNAi)

This technique is used to downregulate the expression of specific genes to assess their function.

-

Vector Construction: A fragment of the target gene is cloned as an inverted repeat into a fungal expression vector, often under the control of a strong constitutive promoter.

-

Transformation: Protoplasts of P. roqueforti are generated by enzymatic digestion of the mycelial cell walls. The RNAi construct is then introduced into the protoplasts using methods such as polyethylene glycol (PEG)-mediated transformation.

-

Selection and Verification: Transformed colonies are selected based on a marker gene present on the vector (e.g., antibiotic resistance). Successful downregulation of the target gene is confirmed by quantitative real-time PCR (qRT-PCR).

Metabolite Extraction and Analysis

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is the standard method for the quantification of eremofortins and PR toxin.

-

Extraction: Fungal mycelium and culture filtrate are separated. Metabolites are extracted from both fractions using an organic solvent such as chloroform or ethyl acetate.

-

HPLC Separation: The extracted metabolites are separated on a C18 reverse-phase HPLC column. A typical mobile phase consists of a gradient of acetonitrile and water.

-

Detection and Quantification: Metabolites are detected by their UV absorbance (around 254 nm) and their mass-to-charge ratio using a mass spectrometer. Quantification is achieved by comparing the peak areas of the samples to those of known standards.

Regulation of this compound Biosynthesis

The biosynthesis of secondary metabolites in fungi is a tightly regulated process, often influenced by environmental cues and global regulatory networks. While a specific signaling pathway dedicated to this compound production has not been fully elucidated, several global regulators known to impact secondary metabolism in Penicillium species are likely involved.

-

PacC: A pH-responsive transcription factor that can either activate or repress gene expression depending on the ambient pH.[9]

-

AreA: A transcription factor that mediates nitrogen metabolite repression, typically activating gene clusters for secondary metabolism under nitrogen-limiting conditions.[9]

-

CreA: A key regulator of carbon catabolite repression, which generally represses the expression of secondary metabolite gene clusters in the presence of readily available carbon sources like glucose.[9]

-

Velvet Complex (e.g., LaeA): A global regulatory complex that links light sensing and development to the regulation of secondary metabolism. LaeA, a methyltransferase, is often required for the expression of many secondary metabolite gene clusters.[10][11]

While the direct interaction of these global regulators with the prx gene cluster in P. roqueforti requires further investigation, it is highly probable that they play a significant role in modulating the production of this compound in response to various environmental signals. Additionally, the prx cluster itself contains a putative transcriptional regulator (ORF10), suggesting a layer of pathway-specific regulation.[5]

Conclusion and Future Perspectives

The biosynthesis of this compound in Penicillium roqueforti is a complex and well-orchestrated process involving a dedicated gene cluster and a series of enzymatic transformations. This guide has provided a comprehensive overview of the current knowledge, from the genetic and biochemical basis to the quantitative aspects and regulatory controls.

For researchers and professionals in drug development, a thorough understanding of this pathway offers several opportunities. The enzymes of the prx cluster, particularly the P450 monooxygenases, represent potential targets for the development of inhibitors to control PR toxin contamination in food products. Furthermore, the intricate chemistry of the eremophilane skeleton, synthesized through this pathway, could be exploited for the generation of novel bioactive compounds with pharmaceutical potential.

Future research should focus on the detailed biochemical characterization of each enzyme in the pathway to determine their precise substrate specificities and kinetic parameters. A deeper understanding of the regulatory network, including the identification of specific transcription factors that bind to the prx gene promoters and the signaling cascades that control their activity, will be crucial for the rational engineering of P. roqueforti strains with altered metabolite profiles. Such advancements will not only contribute to safer food production but also unlock the full biotechnological potential of this industrially significant fungus.

References

- 1. Penicillium roqueforti PR toxin gene cluster characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular characterization of the PR-toxin gene cluster in Penicillium roqueforti and Penicillium chrysogenum: cross talk of secondary metabolite pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aristolochene - Wikipedia [en.wikipedia.org]

- 4. Secondary Metabolites Produced by the Blue-Cheese Ripening Mold Penicillium roqueforti; Biosynthesis and Regulation Mechanisms | MDPI [mdpi.com]

- 5. PR toxin - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Production of Eremofortins A, B, and C Relative to Formation of PR Toxin by Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Production of Eremofortins A, B, and C Relative to Formation of PR Toxin by Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. Regulation of Secondary Metabolism in the Penicillium Genus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Fungal Metabolite Eremofortin B: A Technical Guide to its Natural Occurrence, Analysis, and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eremofortin B is a sesquiterpenoid mycotoxin naturally produced by several species of the genus Penicillium, most notably Penicillium roqueforti, the fungus used in the production of blue-veined cheeses.[1][2] This technical guide provides a comprehensive overview of the natural occurrence of this compound, detailing the fungal species known to produce this compound and summarizing quantitative production data. Furthermore, it outlines detailed experimental protocols for the cultivation of producing fungi, extraction of the metabolite, and its quantification using high-performance liquid chromatography (HPLC). The biosynthetic pathway of this compound and its relationship to other eremophilane-type sesquiterpenes, such as Eremofortin A, Eremofortin C, and PR toxin, are elucidated through a signaling pathway diagram. A generalized experimental workflow for the study of this compound is also provided. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, mycotoxicology, and drug development.

Natural Occurrence of this compound in Fungi

This compound is a secondary metabolite produced by a limited number of fungal species, primarily within the genus Penicillium. The most well-documented producer of this compound is Penicillium roqueforti, a fungus of significant industrial importance for its role in the ripening of blue cheeses.[3][4] Strains of P. roqueforti have been shown to produce a variety of related eremophilane-type sesquiterpenes, including Eremofortin A, C, D, and the more toxic PR toxin.[3] this compound is considered a biosynthetic precursor to other metabolites in this pathway.[3][5] While P. roqueforti is the principal source, other Penicillium species, such as Penicillium crustosum, are also known producers of a wide range of secondary metabolites, and the potential for this compound production in other related species warrants further investigation.[6][7][8]

Quantitative Production of this compound and Related Metabolites

The production of this compound and other eremofortins by Penicillium roqueforti is influenced by various factors, including the specific strain, culture medium composition, and incubation conditions.[9] The following table summarizes quantitative data from a time-course study of metabolite production by a P. roqueforti B strain, isolated from French blue cheese, grown in stationary culture on a 2% yeast extract and 15% sucrose medium.[3]

| Day of Culture | Mycelial Dry Weight (g) per Roux Bottle | Eremofortin A (mg) per Roux Bottle | This compound (mg) per Roux Bottle | Eremofortin C (mg) per Roux Bottle | PR Toxin (mg) per Roux Bottle |

| 4 | 0.25 | 0 | 0 | 0 | 0 |

| 6 | 0.70 | 0.8 | 0.2 | 0.1 | 0 |

| 8 | 1.20 | 2.5 | 0.6 | 0.3 | 0.1 |

| 10 | 1.50 | 5.0 | 1.2 | 0.5 | 0.3 |

| 12 | 1.60 | 6.5 | 1.5 | 0.6 | 0.5 |

| 14 | 1.55 | 7.0 | 1.6 | 0.4 | 0.8 |

| 16 | 1.50 | 6.8 | 1.5 | 0.2 | 1.2 |

| 18 | 1.45 | 6.0 | 1.3 | 0.1 | 1.5 |

| 20 | 1.40 | 5.5 | 1.1 | 0 | 1.6 |

Data adapted from Moreau et al. (1980).[3] The values represent the mean of three measurements.

Experimental Protocols

Fungal Strain and Culture Conditions

Organism: Penicillium roqueforti NRRL 849 or a B strain isolated from French blue cheese are commonly used for the production of eremofortins.[3]

Maintenance of Cultures: The fungal strains should be maintained on potato dextrose agar (PDA) slants.[3]

Production Medium: A suitable liquid medium for the production of this compound consists of 2% yeast extract and 15% sucrose in demineralized water. The medium should be sterilized by filtration through a 0.2-μm membrane filter.[3]

Inoculation and Incubation:

-

Prepare a spore suspension by washing the surface of a PDA slant culture with sterile water.

-

Inoculate Roux bottles containing the production medium with the spore suspension.

-

Incubate the bottles as stationary cultures in the dark at 25°C for a period of up to 20 days.[3]

Extraction of this compound

Extraction from Culture Medium:

-

At desired time points, harvest the contents of the Roux bottles.

-

Separate the mycelium from the culture medium by filtration.

-

Extract the culture medium three times with an equal volume of chloroform.

-

Pool the chloroform phases and evaporate to dryness under reduced pressure.[3]

Extraction from Mycelium:

-

Wash the filtered mycelium thoroughly with demineralized water.

-

Dry the mycelium in an oven at 110°C until a constant weight is achieved to determine the mycelial dry weight.

-

For metabolite analysis, blend the fresh (undried) mycelial mats with 100 ml of water for 1 minute at high speed in a Waring blender.

-

Extract the blended mycelial suspension with 200 ml of chloroform for 1 hour on a shaking agitator.

-

Collect the chloroform phase and evaporate to dryness.[3]

High-Performance Liquid Chromatography (HPLC) Analysis

Instrumentation: A high-performance liquid chromatograph equipped with a UV detector is suitable for the analysis of eremofortins.[10][11]

Chromatographic Conditions:

-

Column: A Microporasil 10-μm silica gel column (4 mm ID by 30 cm long) is recommended.[3]

-

Mobile Phase:

-

Flow Rate: A flow rate of 1.5 ml/min for the chloroform-tetrahydrofuran mixture or 2 ml/min for pure chloroform is suggested.[3]

-

Detection: UV detection at a wavelength of 254 nm.[3]

-

Quantitation: Quantitation is achieved by measuring the peak heights and comparing them with those of previously established calibration curves for pure standards of Eremofortin A, B, C, and PR toxin.[3][10]

Sample Preparation:

-

Dissolve the dried extracts from the culture medium or mycelium in a known volume of chloroform.

-

Inject an appropriate volume (e.g., 10 μl) of the sample solution onto the HPLC column.[3]

Visualizations

Biosynthetic Pathway of PR Toxin from Farnesyl Pyrophosphate

Caption: Proposed biosynthetic pathway of PR toxin in Penicillium roqueforti.

Experimental Workflow for this compound Analysis

Caption: General workflow for the analysis of this compound from fungal cultures.

References

- 1. Production of Eremofortins A, B, and C Relative to Formation of PR Toxin by Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. journals.asm.org [journals.asm.org]

- 4. PR Toxin – Biosynthesis, Genetic Regulation, Toxicological Potential, Prevention and Control Measures: Overview and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Penicillium crustosum [schimmel-schimmelpilze.de]

- 7. Penicillium crustosum - Wikipedia [en.wikipedia.org]

- 8. studiesinmycology.org [studiesinmycology.org]

- 9. Factors affecting the production of eremofortin C and PR toxin in Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Resolution of Penicillium roqueforti Toxin and Eremofortins A, B, and C by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scite.ai [scite.ai]

Isolating Eremofortin B: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the methodologies for the isolation of Eremofortin B, a sesquiterpenoid mycotoxin, from fungal cultures of Penicillium roqueforti. This document is intended for researchers, scientists, and professionals in drug development and natural product chemistry, offering detailed experimental protocols, quantitative data analysis, and visual representations of the workflow and biosynthetic context.

Introduction

This compound is a secondary metabolite produced by the fungus Penicillium roqueforti, a species renowned for its role in the production of blue-veined cheeses. While structurally related to the more toxic PR toxin, this compound and its counterparts, Eremofortins A and C, are of significant interest to the scientific community for their potential biological activities and as precursors in biosynthetic pathways. This guide outlines the key steps for the successful isolation and purification of this compound for further scientific investigation.

Fungal Strain and Culture Conditions

The production of this compound is intrinsically linked to the selection of a suitable Penicillium roqueforti strain and the precise control of culture conditions.

Table 1: Recommended Penicillium roqueforti Strain and Culture Parameters

| Parameter | Recommended Specification |

| Fungal Strain | Penicillium roqueforti (e.g., NRRL 849 strain or other known PR toxin and eremofortin producing strains) |

| Culture Medium | Yeast Extract Sucrose (YES) Medium (2% yeast extract, 15% sucrose) or a medium containing 1% yeast extract, 7.5% sucrose, and 20% corn extract. |

| Culture Type | Stationary liquid culture. |

| Incubation Temperature | 24-25°C. |

| Incubation Time | Time-course studies show this compound production peaking around day 15-20. |

| Culture Vessels | Roux bottles containing 150 ml of liquid medium are suitable. |

Experimental Protocols

The isolation of this compound involves a multi-step process encompassing extraction from the fungal culture followed by chromatographic purification.

Extraction of this compound

A liquid-liquid extraction using chloroform is the established method for recovering this compound from both the mycelium and the culture medium.

Protocol for Chloroform Extraction:

-

Extraction from Culture Medium: The culture medium is extracted three times with an equal volume of chloroform. The chloroform phases are then pooled.

-

Extraction from Mycelium: The collected mycelium is washed with demineralized water, blended with water to create a slurry, and then extracted with chloroform in a shaking agitator for 1 hour.

-

Solvent Evaporation: The pooled chloroform extracts from both the medium and the mycelium are combined and concentrated to dryness using a rotary evaporator, yielding a crude extract.

Purification of this compound

The crude extract, containing a mixture of metabolites, is subjected to chromatographic techniques to isolate this compound.

A preliminary purification step using open column chromatography is recommended to remove highly polar and non-polar impurities.

Protocol for Silica Gel Column Chromatography:

-

Column Packing: A glass column is packed with silica gel (e.g., type 60; 70/230 mesh) in chloroform.

-

Sample Loading: The crude extract is dissolved in a minimal amount of chloroform and loaded onto the top of the silica gel column.

-

Elution: The column is eluted with chloroform, and fractions are collected.

-

Fraction Analysis: The collected fractions are analyzed by thin-layer chromatography (TLC) or analytical HPLC to identify those containing this compound.

Final purification to obtain high-purity this compound is achieved through HPLC.

Table 2: HPLC Parameters for this compound Analysis and Purification

| Parameter | Specification for Analytical HPLC | Notes for Preparative HPLC |

| Column | Microporasil 10-µm silica gel column (4 mm ID by 30 cm long). | A larger-diameter preparative silica gel column should be used. |

| Mobile Phase | Chloroform. | An isocratic elution with chloroform is a starting point. Gradient elution with a more polar solvent (e.g., methanol in chloroform) may be necessary for optimal separation. |

| Flow Rate | 1.5-2.0 ml/min. | The flow rate should be adjusted based on the column dimensions. |

| Detection | UV at 254 nm. | UV detection at 254 nm is suitable for fraction collection. |

| Injection Volume | 10 µl for analytical runs. | The injection volume for preparative runs will be significantly larger and needs to be optimized based on the column capacity and sample concentration. |

Quantitative Analysis

The production of this compound can be monitored over time using analytical HPLC. Quantitative data from time-course studies provide valuable insights into the optimal harvest time for maximizing yield.

Table 3: Estimated Production of Eremofortins by Penicillium roqueforti in Stationary Culture

| Time (Days) | Eremofortin A (mg/Roux bottle) | This compound (mg/Roux bottle) | Eremofortin C (mg/Roux bottle) |

| 5 | ~0.5 | ~1.0 | ~2.0 |

| 10 | ~1.5 | ~3.0 | ~5.0 |

| 15 | ~2.0 | ~4.5 | ~8.0 |

| 20 | ~1.8 | ~3.5 | ~6.0 |

| 25 | ~1.5 | ~2.5 | ~4.0 |

Note: The data in this table are estimated from graphical representations in published literature and should be considered as indicative values.

Visualizing the Process

Experimental Workflow

The following diagram illustrates the complete workflow for the isolation of this compound from Penicillium roqueforti cultures.

Caption: Workflow for this compound Isolation.

Biosynthetic Context

This compound is an intermediate in the biosynthetic pathway of PR toxin. Understanding this pathway provides context for the co-isolation of related eremofortins.

Caption: Simplified PR Toxin Biosynthetic Pathway.

Eremofortin B: A Technical Overview of Its Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eremofortin B is a sesquiterpenoid secondary metabolite produced by the fungus Penicillium roqueforti. While structurally related to other notable mycotoxins, a comprehensive review of existing scientific literature reveals a significant lack of data regarding its specific biological activity. This technical guide synthesizes the available information on this compound, focusing on its role within the biosynthetic pathway of the toxic metabolite PR Toxin. It will also address the conspicuous absence of dedicated studies on its cytotoxicity, enzyme inhibition, or antimicrobial properties, and provide context by examining the known activities of its close structural analogs and the broader class of eremophilane sesquiterpenes.

Introduction to this compound

This compound is a member of the eremophilane family of sesquiterpenes, a class of natural products known for their complex chemical structures and diverse biological activities.[1] It is produced by Penicillium roqueforti, a fungus utilized in the production of blue cheeses but also known to produce a variety of secondary metabolites, including Eremofortin A, C, and the mycotoxin PR Toxin.[2] While the eremophilane sesquiterpenes, in general, have been investigated for anti-tumor, anti-bacterial, and anti-inflammatory properties, this compound itself has not been the subject of significant biological investigation.[3] The primary focus of research in this family of compounds has been on PR Toxin, due to its noted toxicity.

Biosynthetic Pathway of PR Toxin and the Role of this compound

The most well-documented role of the eremofortins is their position as intermediates in the biosynthesis of PR Toxin. Eremofortin C is the direct precursor to PR Toxin.[4][5] The transformation of Eremofortin C to PR Toxin is an oxidation reaction.[6] While the direct biosynthetic relationship of this compound to this pathway is less explicitly detailed in the available literature, it is consistently isolated alongside Eremofortin A, C, and PR Toxin, indicating a close biosynthetic origin.

The conversion of Eremofortin C to PR Toxin is a critical step that imparts toxicity to the final molecule. This enzymatic transformation is a key area of study in understanding the production of PR Toxin by P. roqueforti.

Caption: Conversion of Eremofortin C to PR Toxin via oxidation.

Biological Activity of this compound: An Apparent Lack of Data

A thorough review of scientific literature reveals a notable absence of studies specifically investigating the biological activity of this compound. There is no significant publicly available data on its cytotoxic, enzyme inhibitory, or antimicrobial effects. This lack of research is likely due to the early findings that suggested the eremofortins possess little to no acute toxicity when compared to the potent mycotoxin, PR Toxin. One study explicitly states, "Unlike PR-toxin, the eremofortins appear to have little acute toxicity".[7] This has presumably directed research efforts towards the more biologically active PR Toxin.

Comparative Toxicology: The Biological Activity of PR Toxin

In stark contrast to this compound, the biological activities of PR Toxin are well-documented. PR Toxin is known to be the primary toxic compound among the eremofortin metabolites produced by P. roqueforti.[2] Its toxicity is attributed to the presence of an aldehyde group, which is absent in this compound. The known biological effects of PR Toxin include:

-

Inhibition of Protein Synthesis: PR Toxin has been shown to inhibit protein synthesis in various systems.

-

Inhibition of Transcription: It can also interfere with the process of transcription.

-

Acute Toxicity: In animal models, PR Toxin exhibits acute toxicity.[8]

The significant biological activity of PR Toxin has made it the focus of toxicological studies concerning P. roqueforti metabolites.

The Broader Context: Biological Activities of Eremophilane Sesquiterpenes

While specific data for this compound is lacking, the broader class of eremophilane sesquiterpenes, isolated from various fungal and plant sources, has been shown to possess a wide range of biological activities.[9][10] These include:

-

Antimicrobial activity [1]

-

Anticancer and cytotoxic effects [1]

-

Anti-inflammatory properties [9]

-

Immunomodulatory effects [9]

-

Phytotoxic activity [1]

These findings suggest that while this compound has not been a focus of study, its chemical backbone is part of a class of compounds with significant biological potential.

Methodological Considerations for Future Research

Given the lack of specific experimental data for this compound, this section outlines general experimental protocols that could be employed to investigate its biological activity, based on standard methods for mycotoxin analysis.

Cytotoxicity Assays

A primary step in characterizing the biological activity of a compound is to assess its cytotoxicity against various cell lines.

-

Objective: To determine the concentration of this compound that causes a 50% reduction in cell viability (IC50).

-

Typical Protocol (MTT Assay):

-

Cell Culture: Human cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) are cultured in appropriate media and conditions.

-

Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: The cells are then treated with a range of concentrations of this compound (typically in a logarithmic series) for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

-

Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined by plotting viability against the logarithm of the compound concentration.

-

Antimicrobial Assays

To assess the potential antimicrobial properties of this compound, standard broth microdilution or disk diffusion assays can be performed.

-

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial and fungal strains.

-

Typical Protocol (Broth Microdilution):

-

Microorganism Preparation: Standardized inoculums of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) are prepared.

-

Serial Dilution: this compound is serially diluted in a 96-well microtiter plate containing appropriate growth media.

-

Inoculation: Each well is inoculated with the prepared microbial suspension.

-

Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that visibly inhibits the growth of the microorganism.

-

Enzyme Inhibition Assays

The potential for this compound to act as an enzyme inhibitor could be explored using a variety of commercially available or custom-developed assays.

-

Objective: To determine if this compound can inhibit the activity of a specific enzyme and to calculate its IC50 or Ki value.

-

General Protocol:

-

Reagent Preparation: A buffer solution, the target enzyme, its substrate, and a range of concentrations of this compound are prepared.

-

Reaction Mixture: The enzyme, buffer, and this compound (or vehicle control) are pre-incubated.

-

Reaction Initiation: The reaction is initiated by the addition of the substrate.

-

Activity Measurement: The enzyme activity is measured over time by monitoring the formation of a product or the depletion of the substrate (e.g., through spectrophotometry or fluorometry).

-

Data Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the IC50 is determined. Further kinetic studies can be performed to determine the mechanism of inhibition.

-

Caption: A generalized workflow for the initial biological screening of a compound like this compound.

Conclusion

This compound remains an understudied metabolite within the eremofortin family. While its chemical structure is known and it is consistently co-produced with the mycotoxin PR Toxin, there is a significant gap in the scientific literature regarding its specific biological activities. Current evidence suggests it has low acute toxicity, which has likely led to a research focus on the more potent PR Toxin. Future studies employing standard in vitro assays are necessary to definitively characterize the cytotoxic, antimicrobial, and enzyme-inhibitory potential of this compound and to determine if it has any biological activities of interest to researchers and drug development professionals.

References

- 1. researchgate.net [researchgate.net]

- 2. journals.asm.org [journals.asm.org]

- 3. Occurrence and biological activities of eremophilane-type sesquiterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Production of Eremofortins A, B, and C Relative to Formation of PR Toxin by Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Production of Eremofortins A, B, and C Relative to Formation of PR Toxin by Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chemical transformation of eremofortin C into PR toxin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scite.ai [scite.ai]

- 8. Isolation and Some Properties of the Enzyme That Transforms Eremofortin C to PR Toxin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Eremophilane-type sesquiterpenes from fungi and their medicinal potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Eremofortin B: An In-depth Technical Guide on its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eremofortin B is a sesquiterpenoid mycotoxin produced by the fungus Penicillium roqueforti. While extensively documented as a crucial intermediate in the biosynthesis of the more potent PR toxin, dedicated research into the specific mechanism of action of this compound remains notably limited. This technical guide synthesizes the current understanding of this compound, focusing on its biochemical context within the PR toxin biosynthetic pathway and drawing comparative insights from related compounds. Due to a scarcity of direct research, this document highlights the significant knowledge gaps regarding this compound's molecular targets and its influence on cellular signaling pathways, thereby identifying critical areas for future investigation.

Introduction

Penicillium roqueforti is a ubiquitous fungus, renowned for its role in the production of blue-veined cheeses. However, this species is also capable of producing a variety of secondary metabolites, including several mycotoxins. Among these are the eremophilane-type sesquiterpenoids, a class of compounds that includes this compound and the highly toxic PR toxin. This compound's primary significance in the scientific literature is as a direct precursor to Eremofortin C, which is subsequently converted to PR toxin. Understanding the biological activity of this compound is therefore often considered in the context of the overall toxicity of PR toxin-producing strains of P. roqueforti.

The Biosynthetic Pathway of PR Toxin: The Role of this compound

This compound is a key intermediate in the intricate biosynthetic pathway of PR toxin. The synthesis originates from farnesyl diphosphate, which undergoes a series of enzymatic transformations to form the eremophilane skeleton.

The currently accepted biosynthetic pathway places this compound as a precursor to Eremofortin C. Eremofortin A is converted to this compound, which is then hydroxylated to form Eremofortin C. The final and critical step in the formation of the highly toxic PR toxin is the oxidation of the alcohol group on Eremofortin C to an aldehyde, a reaction catalyzed by the enzyme eremofortin C oxidase.

Known Biological Activities and Toxicological Data

Direct studies on the mechanism of action of this compound are scarce. Much of what can be inferred is derived from comparative studies with PR toxin and other precursors.

PR toxin is known to be the most acutely toxic metabolite among the eremofortins produced by P. roqueforti.[1] The aldehyde group at the C-12 position of PR toxin is crucial for its biological activity.[1] Its toxic effects are extensive, including inhibition of DNA replication, transcription, and protein synthesis.[1] In animal models, PR toxin is lethal to rodents and exhibits hepatotoxic and nephrotoxic effects.[1]

Quantitative Data

There is a significant lack of quantitative data regarding the biological activity of this compound. No IC50 or LD50 values for this compound have been reported in the reviewed literature. For comparative purposes, the available toxicity data for PR toxin is presented below.

| Compound | Test Organism | Route of Administration | LD50 | Citation |

| PR Toxin | Rat | Intraperitoneal (i.p.) | 11.6 mg/kg | [1] |

| PR Toxin | Rat | Intravenous (i.v.) | 8.2 mg/kg | [1] |

| PR Toxin | Rat | Oral (p.o.) | 115 mg/kg | [1] |

| PR Toxin | Mouse | Intraperitoneal (i.p.) | 5.8 mg/kg | [1] |

Postulated Mechanism of Action and Cellular Targets

Due to the absence of direct experimental evidence, the mechanism of action of this compound remains speculative. It is possible that this compound has a low intrinsic biological activity and primarily serves as a biosynthetic intermediate. Any potential cellular effects would likely be significantly less pronounced than those of PR toxin.

The known mechanism of PR toxin involves the inhibition of crucial cellular processes:

-

Inhibition of Transcription: PR toxin has been shown to impair the transcriptional process in rat liver cells by affecting both RNA polymerase A and B.[2]

-

Inhibition of Protein Synthesis: The toxin also inhibits protein synthesis.[1]

It is hypothesized that the reactive aldehyde group of PR toxin is responsible for these effects, likely through covalent modification of key cellular macromolecules. As this compound lacks this aldehyde group, it is unlikely to share this specific mechanism of action.

Experimental Protocols

Detailed experimental protocols for elucidating the mechanism of action of this compound are not available due to the lack of research in this specific area. However, based on the methodologies used to study PR toxin and other mycotoxins, the following experimental workflows could be adapted for future investigations of this compound.

General Workflow for a Cytotoxicity Assessment

Protocol for Investigating Inhibition of Protein Synthesis

-

Cell Culture and Treatment: Culture a suitable cell line (e.g., HeLa, HEK293) to optimal confluency. Treat cells with varying concentrations of this compound for a defined period.

-

Metabolic Labeling: Add a radiolabeled amino acid (e.g., 35S-methionine) to the culture medium for a short incubation period.

-

Protein Precipitation: Lyse the cells and precipitate the total protein using an agent such as trichloroacetic acid (TCA).

-

Scintillation Counting: Wash the protein precipitate and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Compare the level of incorporated radioactivity in treated cells to that in untreated control cells to determine the effect on protein synthesis.

Conclusion and Future Directions

The current body of scientific literature provides limited insight into the specific mechanism of action of this compound. Its primary role is well-established as an intermediate in the biosynthesis of the potent mycotoxin, PR toxin. The available comparative toxicological data suggests that this compound, lacking the reactive aldehyde group of PR toxin, possesses significantly lower, if any, acute toxicity.

To elucidate the true biological activity of this compound, dedicated research is required. Future studies should focus on:

-

Isolation and Purification: Obtaining pure this compound in sufficient quantities for detailed biological assays.

-

In Vitro Cytotoxicity Screening: Assessing the cytotoxic effects of this compound against a panel of relevant cell lines to determine any potential cellular toxicity and calculate IC50 values.

-

Target Identification Studies: Employing techniques such as affinity chromatography, proteomics, and thermal shift assays to identify potential protein targets of this compound.

-

Signaling Pathway Analysis: Utilizing reporter assays, western blotting, and phosphoproteomics to investigate the effects of this compound on key cellular signaling pathways.

A thorough investigation into these areas will be crucial to move beyond its current definition as a mere biosynthetic precursor and to fully characterize the biological relevance of this compound.

References

Toxicological Profile of Eremofortin B: An In-depth Technical Guide

Disclaimer: Direct toxicological studies, including quantitative data (e.g., LD50, IC50), genotoxicity, and specific mechanisms of action for Eremofortin B are not available in the current body of scientific literature. This compound is primarily recognized as a precursor in the biosynthesis of PR toxin, a mycotoxin produced by Penicillium roqueforti. Due to the close biosynthetic and structural relationship, this guide provides a comprehensive toxicological profile of the more extensively studied and toxicologically significant PR toxin to serve as a relevant reference for researchers, scientists, and drug development professionals.

Introduction to this compound and PR Toxin

This compound is a sesquiterpenoid mycotoxin produced by the fungus Penicillium roqueforti. It belongs to a family of related compounds including Eremofortin A and Eremofortin C. Scientific studies have established that these eremofortins are precursors in the biosynthetic pathway leading to the formation of PR toxin.[1][2][3] PR toxin is considered the most acutely toxic metabolite produced by P. roqueforti and has been the subject of numerous toxicological investigations.[4][5]

Biosynthetic Relationship

The eremofortins are integral intermediates in the synthesis of PR toxin. The proposed biosynthetic pathway suggests a sequential conversion, highlighting the close chemical relationship between these compounds.

Caption: Biosynthetic relationship of Eremofortins to PR Toxin.

Toxicological Profile of PR Toxin

The toxicological data presented below pertains to PR toxin. Given the absence of data for this compound, this information provides the most relevant toxicological context.

Acute Toxicity

PR toxin exhibits significant acute toxicity in various animal models, with effects including decreased motor activity, respiratory distress, and ataxia.[6] The primary modes of toxicity are attributed to increased capillary permeability and direct damage to vital organs such as the lungs, heart, liver, and kidneys.[5][6]

Table 1: Acute Toxicity of PR Toxin

| Species | Route of Administration | LD50 (mg/kg) | Reference(s) |

| Rat | Intraperitoneal (i.p.) | 11 | [7] |

| Rat | Oral | 115 | [7] |

| Rat | Intravenous (i.v.) | 8.2 | [4] |

| Mouse | Intraperitoneal (i.p.) | 5.8 | [6] |

Cytotoxicity

PR toxin demonstrates potent cytotoxic effects in various cell lines. The cytotoxicity is dose-dependent and can manifest as rapid cell retraction and vacuolization at lower concentrations, and nuclear degradation at higher concentrations.[8]

Table 2: In Vitro Cytotoxicity of PR Toxin

| Cell Line | Assay | Endpoint | IC50 | Reference(s) |

| Human intestinal epithelial cells (Caco-2) | Resazurin assay | Cell Viability | >12.5 µM | [4] |

| Human monocytic cells (THP-1) | Not specified | Cell Viability | 0.83 µM | [4] |

| Human intestinal epithelial cells (Caco-2) | Resazurin assay | Cell Viability | 1–13 µg/mL | [4] |

Genotoxicity

While comprehensive genotoxicity data is limited, PR toxin is suggested to have mutagenic potential.[9] Its ability to inhibit DNA replication points towards a potential for genotoxic effects.[7] However, specific studies such as the Ames test or micronucleus assays for PR toxin are not well-documented in the reviewed literature.

Mechanism of Action

The primary mechanism of PR toxin's toxicity is the inhibition of crucial cellular processes, including transcription and protein synthesis.[7][9] This inhibition is a result of the toxin's effect on RNA polymerases I & II in the liver.[7] The aldehyde group on the C-12 position of the PR toxin molecule is critical for its biological activity.[7]

Caption: PR Toxin's inhibitory effects on cellular processes.

Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of PR toxin are described in the cited literature. Below are generalized summaries of the methodologies employed.

Acute Toxicity Testing (In Vivo)

-

Test Animals: Weanling rats and mice are commonly used.[6][7]

-

Administration: The toxin is administered via oral gavage, intraperitoneal injection, or intravenous injection.[4][6][7]

-

Dosage: A range of doses are administered to different groups of animals to determine the lethal dose 50 (LD50).

-

Observation: Animals are observed for clinical signs of toxicity, and mortality is recorded over a specified period.[6]

-

Pathology: Post-mortem examinations are conducted to assess gross and microscopic changes in major organs.[6]

Cytotoxicity Assays (In Vitro)

-

Cell Lines: Various cell lines, such as Caco-2 and THP-1, are used to assess cytotoxicity.[4][10]

-

Exposure: Cells are exposed to a range of concentrations of the toxin for a defined period (e.g., 48 hours).[10]

-

Viability Measurement: Cell viability is determined using assays such as the resazurin reduction assay, which measures metabolic activity.[4]

-

IC50 Calculation: The concentration of the toxin that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

Caption: Generalized workflow for in vitro cytotoxicity testing.

Conclusion

There is a notable absence of direct toxicological data for this compound in the scientific literature. However, its role as a direct precursor to the highly toxic PR toxin makes the toxicological profile of PR toxin a critical point of reference. The significant acute toxicity, potent cytotoxicity, and inhibitory effects on fundamental cellular processes of PR toxin underscore the potential toxicological relevance of its precursors. Further research is warranted to elucidate the specific toxicological properties of this compound and to understand the full toxicological implications of the entire biosynthetic pathway of PR toxin in Penicillium roqueforti.

References

- 1. Production of Eremofortins A, B, and C Relative to Formation of PR Toxin by Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical transformation of eremofortin C into PR toxin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. PR Toxin – Biosynthesis, Genetic Regulation, Toxicological Potential, Prevention and Control Measures: Overview and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. epa.gov [epa.gov]

- 6. Acute toxicity of PR toxin, a mycotoxin from Penicillium roqueforti - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PR toxin - Wikipedia [en.wikipedia.org]

- 8. Effects of PR toxin on liver cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | PR Toxin – Biosynthesis, Genetic Regulation, Toxicological Potential, Prevention and Control Measures: Overview and Challenges [frontiersin.org]

- 10. longdom.org [longdom.org]

Eremofortin B: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eremofortin B is a sesquiterpenoid mycotoxin produced by various species of the Penicillium genus, most notably Penicillium roqueforti, the fungus used in the production of blue-veined cheeses.[1][2][3] While not as extensively studied as its toxic derivative, PR toxin, this compound is a crucial intermediate in the PR toxin biosynthetic pathway and warrants investigation for its own potential biological activities and toxicological relevance. This technical guide provides a comprehensive overview of this compound, including its biosynthesis, known biological effects, and detailed experimental protocols for its study.

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₂O₄ | PubChem CID: 101316760 |

| Molecular Weight | 290.35 g/mol | PubChem CID: 101316760 |

| Chemical Structure | This compound is an eremophilane-type sesquiterpenoid characterized by a bicyclic core structure. | [2] |

| Solubility | Soluble in organic solvents such as chloroform, methanol, and acetonitrile. | [1] |

Biosynthesis of this compound

This compound is a key intermediate in the biosynthetic pathway of PR toxin in Penicillium roqueforti. The pathway begins with farnesyl pyrophosphate and proceeds through a series of enzymatic reactions to produce the eremophilane skeleton. This compound is then converted to Eremofortin A, which is a precursor to Eremofortin C. Finally, Eremofortin C is oxidized to form the highly toxic PR toxin.[4][5] The regulation of this pathway is complex and influenced by various environmental factors.[2]

Toxicological Data

Quantitative toxicological data for this compound is limited in publicly available literature. Most toxicity studies have focused on the end-product of its biosynthetic pathway, the more potent PR toxin. The acute toxicity of this compound is considered to be significantly lower than that of PR toxin. However, its presence as a precursor necessitates its toxicological evaluation.

| Assay | Species/Cell Line | Route of Administration | Value | Reference |

| Acute Oral LD₅₀ | Rat | Oral | Not available | |

| IC₅₀ | Human cancer cell lines (e.g., HeLa, HepG2) | In vitro | Not available |

Potential Mechanism of Action and Signaling Pathways

The precise molecular mechanisms of this compound's toxicity are not well-elucidated. However, based on the known mechanisms of other mycotoxins, it is plausible that this compound may induce cytotoxicity through the activation of cellular stress pathways and apoptosis. Mycotoxins are known to affect various signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which are central regulators of inflammation, cell survival, and apoptosis.

The following diagram illustrates a hypothetical signaling pathway that could be affected by this compound, based on common mycotoxin-induced cellular responses.

Experimental Protocols

Extraction and Purification of this compound from Penicillium roqueforti Cultures

This protocol is adapted from general mycotoxin extraction procedures and may require optimization.

Workflow:

Methodology:

-

Culture: Grow Penicillium roqueforti on a suitable medium (e.g., Yeast Extract Sucrose agar or liquid medium) at 25°C for 14-21 days.

-

Extraction: Homogenize the fungal mycelium and agar (if solid culture) and extract three times with chloroform. For liquid cultures, extract the culture filtrate with chloroform.

-

Concentration: Combine the chloroform extracts and evaporate to dryness under reduced pressure.

-

Sample Preparation for HPLC: Dissolve the crude extract in a small volume of methanol.

-

Preparative HPLC:

-

Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).

-

Mobile Phase: A gradient of methanol and water. An example gradient could be starting from 50% methanol and increasing to 100% methanol over 30 minutes.

-

Flow Rate: 4 mL/min.

-

Detection: UV detector at 254 nm.

-

-

Fraction Collection: Collect fractions corresponding to the retention time of this compound, as determined by analytical HPLC with a pure standard.

-

Purity Confirmation: Analyze the collected fractions using analytical HPLC to confirm the purity of this compound.

Quantitative Analysis of this compound by HPLC-DAD

Methodology:

-

Instrumentation: High-Performance Liquid Chromatograph equipped with a Diode Array Detector (DAD).

-

Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient elution with acetonitrile and water. A typical isocratic condition could be 70:30 (v/v) acetonitrile:water.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection: DAD detection at 254 nm.

-

Quantification: Prepare a calibration curve using a certified standard of this compound. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

In Vitro Cytotoxicity Assessment using MTT Assay

Methodology:

-

Cell Culture: Seed a human cell line (e.g., HeLa or HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of purified this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the treated cells for 24, 48, and 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value can be determined by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound, as a key intermediate in the PR toxin biosynthetic pathway, is a mycotoxin of interest for researchers in toxicology, food safety, and drug development. While its toxicity appears to be lower than that of PR toxin, a comprehensive understanding of its biological effects is crucial. This technical guide provides a foundation for the study of this compound, outlining its known properties and providing detailed experimental protocols. Further research is needed to elucidate its specific toxicological profile, including the determination of LD₅₀ and IC₅₀ values, and to unravel its precise mechanisms of action on cellular signaling pathways. Such studies will contribute to a more complete risk assessment of Penicillium roqueforti and its metabolites.

References

- 1. Production of Eremofortins A, B, and C Relative to Formation of PR Toxin by Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]